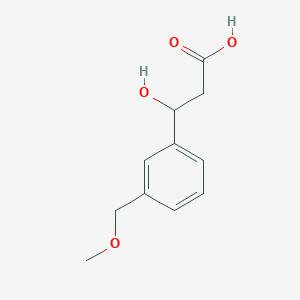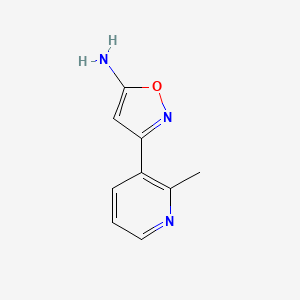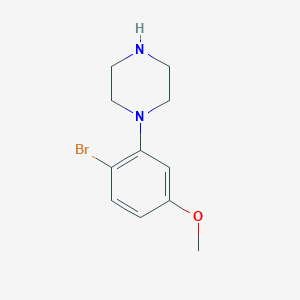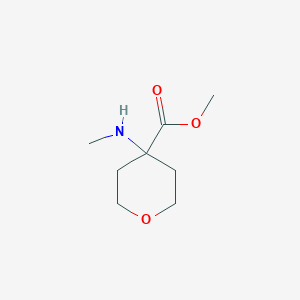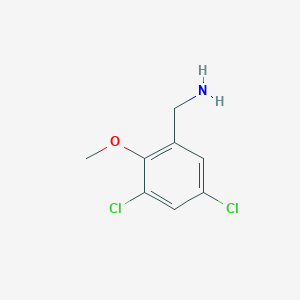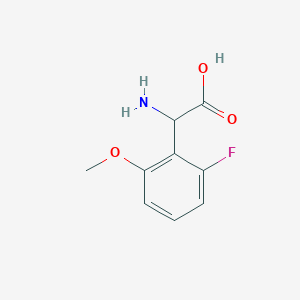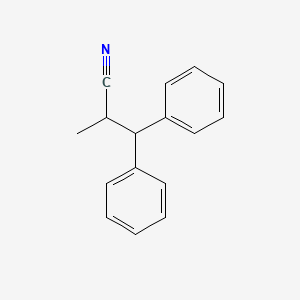
2-Methyl-3,3-diphenylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,3-diphenylpropanenitrile is an organic compound with the molecular formula C16H15N It is characterized by a nitrile group (-C≡N) attached to a propanenitrile backbone with two phenyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,3-diphenylpropanenitrile typically involves the Friedel-Crafts alkylation reaction. This process starts with the reaction of benzene with 2-methylpropanenitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of toluene as a solvent has been reported to improve the efficiency of the reaction by facilitating the dissolution of reactants and products .
化学反応の分析
Types of Reactions: 2-Methyl-3,3-diphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
科学的研究の応用
2-Methyl-3,3-diphenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Methyl-3,3-diphenylpropanenitrile involves its interaction with molecular targets through its nitrile and phenyl groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological targets .
類似化合物との比較
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile: This compound has a hydroxyl group in place of one of the hydrogen atoms on the propanenitrile backbone, which can significantly alter its chemical properties and reactivity.
2-Methyl-3,3-diphenylpropylamine: This compound has an amine group instead of the nitrile group, leading to different reactivity and applications.
Uniqueness: 2-Methyl-3,3-diphenylpropanenitrile is unique due to its specific combination of a nitrile group with two phenyl groups and a methyl group. This structure provides a balance of hydrophobic and polar characteristics, making it versatile for various chemical reactions and applications.
特性
CAS番号 |
92962-30-6 |
|---|---|
分子式 |
C16H15N |
分子量 |
221.30 g/mol |
IUPAC名 |
2-methyl-3,3-diphenylpropanenitrile |
InChI |
InChI=1S/C16H15N/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,1H3 |
InChIキー |
NLLSEVOPCBGTKR-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


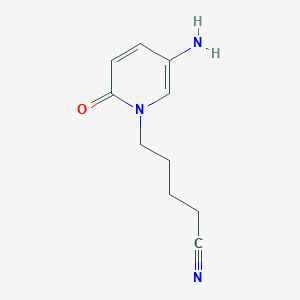
![tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B13542202.png)
![Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13542220.png)
